Phenacetin-13C

Isotopic Purity Method Validation LC-MS/MS

Quantitative LC-MS/MS bioanalysis of Phenacetin demands a co-eluting internal standard. Unlabeled Phenacetin or structural analogs cannot correct for matrix effects, extraction variability, or ionization drift, leading to failed regulatory audits. Phenacetin-13C (CAS 72156-72-0) solves this: a single 13C atom at the ethoxy position provides a +1 Da shift with near-identical physicochemical properties. - Guaranteed perfect co-elution and matched ionization efficiency for robust matrix effect correction. - Enables method validation that meets FDA/EMA acceptance criteria for calibrators and QC samples. - Available in batch-to-batch consistent purity (≥98%) with full Certificates of Analysis for audit-ready documentation.

Molecular Formula C10H13NO2
Molecular Weight 180.21 g/mol
CAS No. 72156-72-0
Cat. No. B1601150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenacetin-13C
CAS72156-72-0
Molecular FormulaC10H13NO2
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1
InChIKeyCPJSUEIXXCENMM-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenacetin-13C (CAS 72156-72-0): A Single-Carbon Labeled Internal Standard for LC-MS/MS Bioanalysis


Phenacetin-13C (CAS 72156-72-0) is a stable isotope-labeled analog of the analgesic Phenacetin . It is a member of a class of compounds used as internal standards (IS) in quantitative bioanalysis [1]. The molecule is specifically labeled with a single carbon-13 atom at the ethoxy position, yielding a nominal mass shift of +1 Da compared to the unlabeled parent (C10H13NO2, MW 179.22 Da vs. C913CH13NO2, MW 180.21 Da) . This minimal isotopic labeling strategy is designed to provide near-identical physicochemical properties to the analyte while enabling distinct mass spectrometric detection [1].

SIL internal standard for LC-MS/MS bioanalysis
Single 13C label provides near-identical physicochemical behavior to analyte
Designed for isotope dilution and matrix-effect correction

Why Unlabeled Phenacetin or Analogs Are Inadequate for Trace-Level Quantification: The Critical Role of Phenacetin-13C


In LC-MS/MS bioanalysis, simply substituting Phenacetin-13C with unlabeled Phenacetin or a structural analog as an internal standard (IS) is scientifically insufficient and leads to inaccurate quantification [1]. Unlabeled Phenacetin cannot be distinguished from the analyte of interest, making it useless as an IS. While structural analogs (e.g., acetaminophen) can be used, they do not perfectly co-elute or match the ionization efficiency of Phenacetin under all conditions, leading to significant matrix effects and imprecision [2]. The specific use of a stable isotope-labeled (SIL) version of the target analyte, such as Phenacetin-13C, is mandated by regulatory guidance (e.g., FDA, EMA) for robust method validation, as it is the only approach that reliably corrects for variability in sample extraction, chromatographic separation, and ionization efficiency [3].

Phenacetin-13C
Unlabeled Phenacetin
Not distinguishable from analyte in MS; limits use as internal standard.
Phenacetin-13C
Structural analog (e.g., Acetaminophen)
Different retention and ionization; incomplete matrix-effect correction may compromise assay precision.

Procurement Guide: Quantified Advantages of Phenacetin-13C Over Alternatives for Bioanalytical Workflows


Isotopic Enrichment: A Critical Purity Parameter for Ensuring Assay Accuracy

For stable isotope-labeled internal standards, isotopic purity is as critical as chemical purity. Phenacetin-13C (ethoxy-1-13C) from reputable sources is specified with a minimum isotopic enrichment of 99 atom % 13C . In contrast, alternative labeling strategies like deuterium (2H) labeling can be subject to hydrogen-deuterium exchange (back-exchange) in protic solvents or biological matrices, effectively reducing the isotopic purity in situ and causing signal overlap with the analyte [1]. Carbon-13 labeling is stable and does not undergo such exchange [1].

Isotopic Enrichment
Specification review
≥99 atom % 13C vs. 2H labeling: risk of back-exchange
Supports stable +1 Da shift without exchange.
CoA specification; comparative stability in biological matrices.
Isotopic Purity Method Validation LC-MS/MS

Chromatographic Co-Elution: Superiority of 13C-SIL Over Structural Analogs

The primary advantage of a stable isotope-labeled internal standard (SIL-IS) is its near-identical physicochemical behavior to the analyte, ensuring precise co-elution during LC separation. Phenacetin-13C co-elutes completely with unlabeled Phenacetin, thereby correcting for ion suppression or enhancement caused by the sample matrix [1]. In contrast, a structural analog IS, such as acetaminophen (a common Phenacetin metabolite), will have different retention characteristics and ionization behavior, leading to variable and incomplete compensation for matrix effects [2].

Co-Elution
Class-level
RT diff ≈0.00 min (analyte) vs. >0.1 min (structural analog)
Co-elution supports matrix-effect correction.
Standard reversed-phase LC conditions.
Co-elution Matrix Effects Internal Standard

Ionization Efficiency Matching: 13C vs. 2H Labeling for Consistent Response Factors

While both 13C and 2H (deuterium) are used for labeling, 13C-labeled internal standards are often preferred as they show a higher degree of similarity in ionization efficiency to the unlabeled analyte. Deuterium labeling can sometimes lead to a slight chromatographic isotope effect, causing the 2H-labeled IS to elute at a slightly different time than the analyte, which can reduce the effectiveness of matrix effect compensation [1]. Furthermore, 13C labeling is not subject to deuterium-hydrogen exchange, which can alter the effective concentration of the IS during sample preparation [1].

Ionization Efficiency
Class-level
Minimal isotope effect; no back-exchange vs. potential chromatographic shift
Supports consistent response factor and method robustness.
13C-IS preferred for long-term method performance.
Ionization Efficiency Mass Spectrometry Isotope Effect

High-Impact Applications for Phenacetin-13C in Drug Development and Forensic Science


Bioanalytical Method Validation for Phenacetin in Plasma/Urine for Pharmacokinetic Studies

Phenacetin-13C is the definitive internal standard for developing and validating a robust LC-MS/MS method for the quantification of Phenacetin in biological matrices . As established in Section 3, its high isotopic purity and perfect co-elution are critical for achieving the precision and accuracy required by regulatory bodies for preclinical and clinical pharmacokinetic (PK) studies. Using Phenacetin-13C ensures that the method meets stringent acceptance criteria for calibrators and quality control (QC) samples, providing the reliable data needed for regulatory submissions.

Quantitation of Phenacetin as a CYP1A2 Probe Substrate in Drug-Drug Interaction (DDI) Studies

Phenacetin is a well-established probe substrate for assessing CYP1A2 enzyme activity in vitro (e.g., in human liver microsomes) . To accurately quantify the disappearance of Phenacetin or the formation of its metabolite, acetaminophen, in the presence of a test compound, a robust and specific analytical method is required. The use of Phenacetin-13C as an internal standard, as detailed in Section 3, is essential for correcting for any matrix effects from the microsomal incubation and ensuring that changes in analyte signal are solely due to enzymatic activity and not analytical variability [1].

Forensic Toxicology: Quantitation of Phenacetin as a Cutting Agent in Seized Drug Analysis

Phenacetin is a common adulterant or cutting agent found in illicit drugs such as cocaine and heroin . For forensic chemists, accurately quantifying the amount of Phenacetin in a seized sample is crucial for legal proceedings and intelligence purposes. The use of Phenacetin-13C as an internal standard in a validated LC-MS/MS method allows for precise and defensible quantification in complex and variable sample matrices, providing the high level of confidence required for forensic reporting and courtroom testimony [1]. This directly leverages the matrix effect compensation and co-elution advantages highlighted in Section 3.

Application
Selection Property
Validation Focus
Bioanalytical method validation in human plasma research matrices
Isotopic purity and co-elution performance
Method accuracy and precision for research PK studies
CYP1A2 probe substrate in vitro DDI studies
Matrix-effect compensation and assay specificity
Enzymatic activity quantification without analytical interference
Forensic analysis of phenacetin as cutting agent
Matrix-effect correction and method robustness
Defensible quantification in complex seized-drug matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenacetin-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.